3-(Bromomethyl)-2-methylpyridine hydrobromide
Overview
Description
3-(Bromomethyl)-2-methylpyridine hydrobromide is a halogenated heterocyclic compound. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. This compound is particularly significant in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methylpyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4). This reaction yields 3-(Bromomethyl)-2-methylpyridine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in xylene .
Industrial Production Methods
For large-scale industrial production, the synthesis route may be optimized for higher yields and environmental considerations. An efficient method involves the use of 5-methylnicotinic acid as the starting material, which undergoes esterification, reduction, and bromination steps to produce this compound with a high overall yield .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
3-(Bromomethyl)-2-methylpyridine hydrobromide is used in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methylpyridine hydrobromide involves its reactivity as a halogenated compound. The bromomethyl group can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The pyridine ring can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-3-hydroxypyridine hydrobromide: Similar in structure but with a hydroxyl group at the 3-position.
4-(Bromomethyl)pyridine hydrobromide: Similar but with the bromomethyl group at the 4-position.
Uniqueness
3-(Bromomethyl)-2-methylpyridine hydrobromide is unique due to the position of the bromomethyl group and the methyl group on the pyridine ring. This specific arrangement imparts distinct reactivity and properties, making it suitable for particular synthetic applications .
Properties
IUPAC Name |
3-(bromomethyl)-2-methylpyridine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBNXUILTWJKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856575 | |
Record name | 3-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384972-82-0 | |
Record name | 3-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-2-methylpyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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